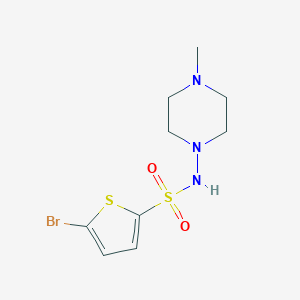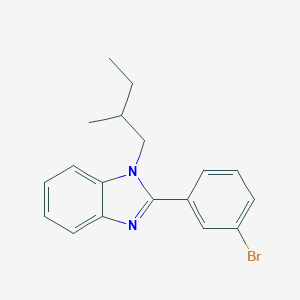![molecular formula C17H15BrN2O2S2 B384573 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 618397-18-5](/img/structure/B384573.png)
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains a thieno[3,4-d]imidazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]imidazole ring, which is a five-membered ring containing two nitrogen atoms and a sulfur atom . The presence of the phenyl and bromophenyl groups would also be significant features of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups. The bromine atom on the bromophenyl group could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the thieno[3,4-d]imidazole ring and the phenyl and bromophenyl groups .Scientific Research Applications
Antimycobacterial Agents
Imidazole derivatives have been studied for their potential as antimycobacterial agents. The benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, which share a similar core structure with the compound , have shown promising activity against Mycobacterium tuberculosis (Mtb) with low cellular toxicity . This suggests that our compound could be explored for its efficacy in treating tuberculosis.
Biocide Applications
The compound is under review for use as a biocide in the European Economic Area and Switzerland. Potential uses include product preservation, controlling slimes, and preservation for working or cutting fluids . This indicates its utility in preventing the growth of unwanted organisms in various industrial and commercial products.
Neuroprotective Potential
Research on a related pyrazoline derivative has indicated potential neuroprotective effects by investigating the enzyme acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Given the structural similarities, the compound may also possess neuroprotective properties that could be beneficial in the study of neurological disorders.
Antioxidant Properties
The same study on the pyrazoline derivative also suggested antioxidant activities . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound’s potential antioxidant properties could be harnessed in pharmaceuticals to combat oxidative damage.
Synthetic Methodology Development
Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles . The compound could serve as a model for developing new synthetic strategies, given its complex structure and potential reactivity.
Antibacterial Activities
Imidazole-based compounds have been investigated for their antibacterial activities against various bacterial strains . While the results showed moderate activity, it opens up the possibility of further optimization and testing of the compound for broader antibacterial applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
One study on similar compounds suggests that they may have antimycobacterial properties, implying that their targets could be proteins or enzymes essential for the survival of Mycobacterium species.
Mode of Action
It’s suggested that similar compounds may selectively inhibit mycobacterium tuberculosis . This implies that the compound might interact with its target in a way that disrupts the normal function of the bacteria, leading to its inhibition.
Biochemical Pathways
Given its potential antimycobacterial activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.
Result of Action
Based on its potential antimycobacterial activity , it can be inferred that the compound might lead to the inhibition of Mycobacterium species, thereby preventing their growth and proliferation.
properties
IUPAC Name |
3-(4-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQFKXRZKIVZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384494.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384495.png)
![1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384497.png)
![3-Propan-2-yl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384498.png)
![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B384502.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)




![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]acetamide](/img/structure/B384512.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)